N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O9S/c1-32-18-7-5-16(13-20(18)34-3)9-10-25-23(28)24(29)26-15-22-27(11-12-36-22)37(30,31)17-6-8-19(33-2)21(14-17)35-4/h5-8,13-14,22H,9-12,15H2,1-4H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCJAXCGOFBNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate oxazolidinone derivative under controlled conditions to form the sulfonyl-oxazolidin intermediate. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to its closest analog, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (RN: 874804-70-3), which substitutes the 3,4-dimethoxybenzenesulfonyl group with a 2-thienylsulfonyl moiety .
| Property | Target Compound | Analog (RN: 874804-70-3) |
|---|---|---|
| Sulfonyl Group | 3,4-Dimethoxybenzenesulfonyl (electron-rich, polar) | 2-Thienylsulfonyl (aromatic, less polar) |
| Molecular Weight | ~610 g/mol (estimated) | ~582 g/mol (calculated) |
| LogP (Predicted) | Higher (due to methoxy groups) | Lower (thiophene’s reduced polarity) |
| Solubility | Likely moderate in polar solvents (DMF, DMSO) | Higher in non-polar solvents (e.g., THF) |
| Bioactivity Potential | Enhanced binding to polar targets (e.g., enzymes) | Possible improved membrane permeability |
Mechanistic Implications
- 3,4-Dimethoxybenzenesulfonyl : The methoxy groups enhance hydrogen-bonding capacity and may improve interaction with hydrophilic binding pockets, critical for enzyme inhibition .
Research Findings and Methodological Insights
Computational Predictions
highlights the utility of XGBoost models in predicting compound properties (e.g., solubility, bioactivity) from structural features. Applying such models to the target compound could predict:
- Thermal stability : Higher methoxy content may reduce decomposition rates.
- Pharmacokinetics : Predicted moderate solubility aligns with methoxy-driven polarity .
Detection and Environmental Impact
Infrared spectral analysis () could differentiate the target compound from its analog due to distinct sulfonyl-group vibrations (e.g., 1150–1300 cm⁻¹ for S=O stretching). Such methods enable environmental monitoring of structurally related aerosols .
Biological Activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structural features confer specific biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's IUPAC name is N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-(3,4-dimethoxyphenyl)ethyl)ethanediamide. It contains functional groups such as oxazolidinones and sulfonamides, which are known to influence biological interactions.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C20H24N4O7S |
| Molecular Weight | 448.55 g/mol |
| CAS Number | 868983-22-6 |
| InChI Key | InChI=1S/C20H24N4O7S/c1-29-16-4-3-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-7-21-8-6-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves binding to enzymes or receptors that modulate various cellular pathways:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The oxazolidinone structure can influence receptor activity related to pain and inflammation.
Biological Activity
Research indicates that the compound exhibits significant biological activities:
Antinociceptive Effects
Studies have shown that derivatives of similar compounds can act as selective κ-opioid receptor (KOR) agonists. For instance, compounds structurally related to this compound have demonstrated potent antinociceptive effects in various pain models. These effects are often mediated through the modulation of KOR pathways .
Anti-inflammatory Properties
The compound's ability to reduce inflammatory markers has been observed in vitro. This suggests potential applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.
Study 1: Analgesic Activity
A study investigated the analgesic properties of compounds with similar structures. The results indicated that these compounds significantly reduced pain responses in animal models when administered at specific dosages. The effectiveness was linked to their interaction with KORs .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of sulfonamide derivatives. Results showed that these compounds could effectively decrease levels of TNF-alpha and IL-6 in cell cultures treated with inflammatory stimuli .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar sulfonamide-containing compounds is essential.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Moderate analgesic | KOR agonist |
| Compound B | Strong anti-inflammatory | Cytokine inhibition |
| This compound | Potent analgesic and anti-inflammatory | Enzyme inhibition and receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
